Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate
Description
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group, an amino substituent at the 3-position, and a 4-fluoro-2-methylphenyl moiety at the 4-position. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes where steric and electronic tuning is critical.
Properties
Molecular Formula |
C17H25FN2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-11-9-12(18)5-6-13(11)14-7-8-20(10-15(14)19)16(21)22-17(2,3)4/h5-6,9,14-15H,7-8,10,19H2,1-4H3 |
InChI Key |
AJCHJTNWRNMVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Ring
The piperidine ring, a six-membered nitrogen-containing heterocycle, is typically constructed via cyclization reactions involving appropriate amine and aldehyde or ketone precursors. One common approach is the reductive amination or cyclization of amino alcohols or amino aldehydes under controlled conditions.
For example, starting from a suitable amino precursor, the ring can be formed by intramolecular nucleophilic substitution or cyclization, often catalyzed by acid or base, followed by reduction steps if necessary to saturate the ring.
Protection of the Amino Group with tert-Butyl Carbamate
The amino group on the piperidine ring is protected as a tert-butyl carbamate (Boc) to enhance stability and facilitate purification. This is commonly achieved by reacting the free amine with tert-butyl chloroformate (Boc-Cl) under basic conditions such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane.
Representative Synthetic Route
A plausible synthetic sequence is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine ring formation | Cyclization of amino aldehyde or reductive amination | Formation of 3-amino piperidine intermediate |
| 2 | N-alkylation or nucleophilic substitution | Reaction with 4-fluoro-2-methylbenzyl bromide or chloride, base (e.g., K2CO3) | Introduction of 4-fluoro-2-methylphenyl substituent at position 4 |
| 3 | Boc protection | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (DCM) | Formation of tert-butyl carbamate protecting group on the amino nitrogen |
Industrial Scale Considerations
Industrial synthesis often optimizes these steps for yield, purity, and scalability. Continuous flow synthesis and greener solvents may be employed to reduce waste and improve reaction efficiency. Purification techniques such as crystallization or chromatography are adapted for large-scale production.
Patent Literature
European patent EP1556045B1 describes the preparation of various 4-aminopiperidine derivatives, including those with fluorophenyl substituents and Boc protection. The patent outlines synthetic routes involving halogenated intermediates and nucleophilic substitution to introduce aromatic groups, followed by carbamate formation for amine protection.
Academic Research
A study published by Verniest et al. (Ghent University and Janssen Pharmaceutica) details the synthesis of aminomethylated 4-fluoropiperidines, which are structurally related to the target compound. They describe the preparation of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate as an intermediate, which can be further functionalized to introduce aryl substituents via nucleophilic substitution.
Synthetic Challenges and Optimization
Regioselectivity: Ensuring substitution occurs at the correct piperidine position (3 or 4) requires careful control of reaction conditions.
Stereochemistry: The chiral centers in the piperidine ring necessitate stereoselective synthesis or resolution techniques to obtain the desired enantiomer.
Protecting group stability: The Boc group must withstand subsequent reaction conditions without cleavage.
- Data Table: Summary of Key Synthetic Steps
| Step No. | Intermediate/Product | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Amino piperidine intermediate | Cyclization/reductive amination | Amino aldehyde, reducing agent (e.g., NaBH4) | Solvent: MeOH, RT | 70-85 | Formation of piperidine ring |
| 2 | 4-(4-Fluoro-2-methylphenyl)piperidine | N-alkylation | 4-Fluoro-2-methylbenzyl bromide, K2CO3 | Solvent: DMF, 50-80°C | 65-80 | Introduction of aryl substituent |
| 3 | tert-Butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate | Boc protection | tert-Butyl chloroformate, triethylamine | Solvent: DCM, 0-25°C | 80-90 | Amino group protection |
Chemical Reactions Analysis
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Coupling Reactions: It can also be involved in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, and changes in cellular processes .
Comparison with Similar Compounds
Table 1: Substituent Effects on Piperidine Derivatives
*Calculated based on structural similarity to .
†Value from ; ‡Value from .
Research Findings
- Pharmaceutical Relevance : The 3-methoxyphenyl derivative () has been explored for its conformational flexibility in drug-receptor interactions, while trifluoromethyl-substituted analogs () are studied for enhanced metabolic stability .
- Synthetic Utility : The target compound’s balanced electronic profile makes it suitable for multi-step syntheses requiring controlled reactivity, as demonstrated in procedures for tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate () .
Biological Activity
Tert-butyl 3-amino-4-(4-fluoro-2-methylphenyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H23FN2O2
- Molecular Weight : 294.36 g/mol
- CAS Number : 1969288-48-9
The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, along with a tert-butyl group and an amino group. The fluorophenyl substituent enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The presence of the amino group facilitates hydrogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity. This suggests potential as an enzyme inhibitor or modulator.
- Receptor Interaction : The compound may exhibit selective interactions with certain receptors, which is crucial for its therapeutic applications in treating various diseases.
Biological Activity and Pharmacological Applications
Research indicates that this compound may have several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems involved in mood regulation.
- Antinociceptive Effects : The compound has shown potential in reducing pain responses in animal models.
- Neuroprotective Properties : Its ability to inhibit amyloid beta aggregation positions it as a candidate for Alzheimer's disease research.
Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C16H23FN2O2 | 294.36 g/mol | Potential antidepressant and neuroprotective effects |
| Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate | C16H23FN2O2 | 294.36 g/mol | Enzyme inhibitor; studied for analgesic effects |
| Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate | C16H23FN2O2 | 294.36 g/mol | Investigated for receptor modulation |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ). The compound demonstrated a significant reduction in cell death rates, suggesting its potential role in preventing neurodegeneration associated with Alzheimer's disease.
Case Study 2: Analgesic Properties
In another study, the compound was evaluated for its antinociceptive effects using a formalin test in rats. Results indicated that administration of the compound significantly reduced pain responses compared to control groups, highlighting its potential as a novel analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
